Home > Products > Screening Compounds P134747 > Heparin, sodium salt
Heparin, sodium salt - 9041-08-1

Heparin, sodium salt

Catalog Number: EVT-506120
CAS Number: 9041-08-1
Molecular Formula:
Molecular Weight: 1157.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nadroparin Sodium is a heparin polymer that produces its major anticoagulant effect by activating antithrombin. It is a low molecular weight heparin (LMWH) marketed as Innohep worldwide. It is the only low molecular weight heparin shown to be safe in preg

Heparin

Relevance: Heparin is the parent compound of heparin sodium salt. Heparin sodium salt is simply the sodium salt form of heparin, which enhances its solubility and stability in pharmaceutical formulations. The two compounds share identical pharmacological properties. [, , , , , , , , , , , , , , , , , , , ]

Low Molecular Weight Heparin (LMWH)

Relevance: LMWH is structurally related to heparin sodium salt as it is a fragmented version of the parent compound. LMWHs have similar anticoagulant properties to heparin sodium salt but offer advantages like greater bioavailability, longer half-life, and less frequent dosing. [, , , ]

Heparan Sulfate

Relevance: Heparan sulfate is closely related to heparin sodium salt in terms of structure and function. Both molecules share a similar disaccharide backbone and a high degree of sulfation. While heparin primarily acts as an anticoagulant, heparan sulfate exhibits a wider range of biological activities, including modulation of cell signaling pathways. [, ]

Benzyltrimethylammonium Salt of Heparin

Relevance: This derivatized form of heparin highlights the need for solubility modification in certain research applications involving heparin sodium salt. This specific salt is structurally related to heparin sodium salt and can be converted back to the sodium salt form, restoring its original bioactivity.

Chondroitin Sulfate

Relevance: Although structurally distinct from heparin sodium salt, chondroitin sulfate is often studied alongside heparin as both are glycosaminoglycans with significant biological activities. [, ] This comparison helps to elucidate the specific roles and mechanisms of action of each glycosaminoglycan.

Hyaluronic Acid

Relevance: Similar to chondroitin sulfate, hyaluronic acid, while structurally different from heparin sodium salt, belongs to the same family of biopolymers and shares some functional similarities. This allows researchers to compare and contrast the effects of different glycosaminoglycans on biological processes.

Source

Heparin is primarily extracted from animal tissues. The traditional sources include:

  • Porcine Intestinal Mucosa: This is the most common source due to its high yield of heparin.
  • Bovine Lungs: Another source, though less frequently used due to concerns over bovine spongiform encephalopathy.

The extraction process involves several steps including tissue collection, enzymatic digestion, and purification to isolate the heparin from other compounds present in the tissues .

Classification

Heparin can be classified based on its molecular weight:

  • Unfractionated Heparin (UFH): This form has a broad range of molecular weights and is used for various therapeutic applications.
  • Low Molecular Weight Heparins (LMWHs): These are derived from UFH through depolymerization processes and have more predictable pharmacokinetics.
Synthesis Analysis

Methods

The synthesis of heparin can be approached through various methods:

  1. Extraction from Animal Tissues: This traditional method involves:
    • Collection of intestinal mucosa or lung tissue.
    • Treatment with proteolytic enzymes to release heparin from proteoglycans.
    • Precipitation using organic solvents such as methanol or ethanol .
  2. Chemoenzymatic Synthesis: This modern approach mimics natural biosynthetic pathways:
    • Enzymatic reactions are employed to build heparin chains from simpler precursors.
    • This method allows for greater control over the structural properties of the synthesized heparin .
  3. Biosynthetic Production: Recent advances involve engineering microorganisms such as E. coli to produce heparin-like polysaccharides through genetic modifications .

Technical Details

The extraction process typically includes:

  • Digestion: Using proteases under controlled conditions to release heparin.
  • Purification: Involves ion-exchange chromatography and precipitation techniques to isolate pure heparin.
  • Characterization: Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the final product .
Molecular Structure Analysis

Structure

Heparin consists of repeating disaccharide units composed of:

  • D-glucosamine (which can be N-sulfated or N-acetylated)
  • D-glucuronic acid (or L-iduronic acid)

The structure features extensive sulfation at various positions, contributing to its negative charge and biological activity.

Data

The average molecular weight of heparin varies but typically ranges from 5,000 to 30,000 Daltons depending on the source and processing method. The degree of sulfation can also vary significantly, influencing its anticoagulant properties .

Chemical Reactions Analysis

Reactions

Heparin undergoes several chemical reactions that are crucial for its biological function:

  • Anticoagulation Mechanism: Heparin binds to antithrombin III, enhancing its ability to inhibit thrombin and factor Xa, thus preventing blood clot formation.
  • Sulfation Reactions: The addition of sulfate groups during synthesis significantly alters the biological activity and solubility of heparin.

Technical Details

The reactions involved in the synthesis often require precise control over conditions such as pH and temperature to ensure optimal yields and desired structural characteristics .

Mechanism of Action

Heparin exerts its anticoagulant effects primarily through its interaction with antithrombin III. The binding process involves:

  1. Formation of a Complex: Heparin binds to antithrombin III, causing a conformational change that enhances its inhibitory activity against thrombin and factor Xa.
  2. Inhibition of Coagulation Factors: This complex formation leads to a rapid decrease in thrombin activity, thus inhibiting fibrin formation and preventing clot development.

Data indicates that low molecular weight heparins have a more selective inhibition profile compared to unfractionated heparin, which affects both thrombin and factor Xa .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Solutions of heparin are stable at physiological pH (around 7.4).
  • Thermal Stability: Degrades at high temperatures; therefore, it should be stored at controlled temperatures.

Relevant data indicates that heparin's stability can be affected by factors such as light exposure and pH changes during storage .

Applications

Heparin has numerous scientific and medical applications:

  • Anticoagulant Therapy: Used extensively in hospitals for patients undergoing surgery or those with thromboembolic disorders.
  • Research Applications: Employed in studies involving cell signaling pathways, wound healing processes, and as a component in drug delivery systems.
  • Nanotechnology: Utilized in the synthesis of nanoparticles for targeted drug delivery systems due to its biocompatibility and ability to interact with various biomolecules .
Chemical Structure and Physicochemical Properties

Molecular Composition of Heparin Sodium Salt

Glycosaminoglycan Backbone: D-Glucosamine and Hexuronic Acid Linkages

Heparin sodium salt is a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units linked by α(1→4) glycosidic bonds. Each disaccharide unit consists of:

  • A hexuronic acid residue: Either β-D-glucuronic acid (GlcA) or its C5 epimer α-L-iduronic acid (IdoA)
  • An amino sugar residue: N-acetyl-D-glucosamine (GlcNAc) or N-sulfo-D-glucosamine (GlcNS) [3] [6]

The backbone alternates between uronic acid and glucosamine residues, forming a linear, anionic polysaccharide chain. The iduronic acid residues confer conformational flexibility due to their unique ^1C4 chair-to-^2S0 skew-boat transitions, enabling adaptive binding to proteins [6] [9].

Table 1: Monosaccharide Units in Heparin Sodium Salt

Residue TypeSpecific MonosaccharidesGlycosidic Linkages
Uronic Acidβ-D-Glucuronic Acid (GlcA), α-L-Iduronic Acid (IdoA)α(1→4)
Amino SugarN-Acetyl-D-Glucosamine (GlcNAc), N-Sulfo-D-Glucosamine (GlcNS)β(1→4)

Sulfation Patterns: N-, O-, and 3-O-Sulfation Modifications

Sulfation is the defining structural feature of heparin sodium salt, contributing to its high negative charge density and biological activity:

  • N-Sulfation: Occurs at the 2-position of glucosamine (forming GlcNS), present in >85% of units [9]
  • O-Sulfation:
  • 2-O-Sulfation on iduronic acid (IdoA2S)
  • 6-O-Sulfation on glucosamine (GlcNS6S)
  • Rare 3-O-Sulfation on glucosamine (GlcNS3S6S), critical for antithrombin III binding [6]

The average sulfate groups per disaccharide unit range from 2.0 to 2.8, significantly higher than heparan sulfate (0.2–1.0 per disaccharide) [9]. This extensive sulfation is achieved through post-polymerization modifications involving sulfotransferases.

Table 2: Sulfation Modifications in Heparin Sodium Salt

Sulfation TypeLocationFrequencyFunctional Significance
N-SulfateGlucosamine C2>85% of unitsCharge density enhancement
2-O-SulfateIduronic Acid C240-85% of IdoA unitsConformational flexibility
6-O-SulfateGlucosamine C670-90% of GlcNS unitsProtein binding affinity
3-O-SulfateGlucosamine C3<10% of GlcNS unitsAntithrombin III specificity

Structural Heterogeneity and Molecular Weight Distribution

Heparin sodium salt exhibits inherent heterogeneity due to:

  • Biological Variability: Sourced primarily from porcine intestinal mucosa, leading to batch-dependent variations [9]
  • Molecular Weight Polydispersity: Unfractionated heparin has a weight-average molecular weight (Mw) of 18–19 kDa and number-average molecular weight (Mn) of 14–15 kDa, with chains ranging from 3,000–30,000 Da [8] [9]
  • Domain Organization: Contains highly sulfated "NS domains" (rich in IdoA2S-GlcNS6S) interspersed with transitional "NA domains" (GlcA-GlcNAc) [9]

Size-exclusion chromatography paired with triple-detector arrays (SEC-TDA) reveals multimodal molecular weight distributions, distinguishing it from low-molecular-weight heparins (e.g., dalteparin, M_w ~5 kDa) [9].

Table 3: Molecular Weight Distribution of Heparin Sodium Salt

ParameterValueMethodology
Weight-Average M_w (kDa)18–19SEC-TDA
Number-Average M_n (kDa)14–15SEC-TDA
Polydispersity Index (Mw/Mn)1.2–1.3SEC-TDA
Dominant Chain Length50–70 disaccharidesHP-SEC

Solubility and Stability Under Physiological Conditions

Solubility Profile:

  • Freely soluble in water (≥50 mg/mL), forming clear, colorless-to-faintly-yellow solutions [2] [3]
  • Soluble in saline and aqueous buffers; insoluble in ethanol, acetone, and nonpolar solvents [2]

Stability Characteristics:

  • pH Sensitivity: Stable at pH 6.0–8.0; degradation occurs in strong acids/bases via desulfation or glycosidic bond hydrolysis [2]
  • Thermal Stability: Degrades above 181°C; solutions tolerate autoclaving but may undergo sugar crosslinking [3]
  • Storage Conditions: Hygroscopic powder requiring protection from light/humidity; stable for 5 years at ≤40°C [9]
  • Physiological Compatibility: Maintains integrity in physiological buffers (pH 7.4, 150 mM NaCl) but susceptible to enzymatic cleavage by heparinases [3]

Comparative Analysis with Heparan Sulfate (HS)

While both heparin and heparan sulfate (HS) are glycosaminoglycans, key structural differences dictate their functional divergence:

Structural Differences:

  • Sulfation Density: Heparin has 2.0–2.8 sulfates/disaccharide vs. HS's 0.2–1.0, making heparin the most negatively charged biomolecule known [9]
  • Iduronic Acid Content: Heparin contains 70–90% IdoA vs. 30–50% in HS, enhancing conformational flexibility [6] [7]
  • Domain Organization: Heparin is predominantly "S-domain" (85% GlcNS), whereas HS alternates between NA-domains (GlcA-GlcNAc) and mixed S/NA regions [7]

Solution Conformation:

  • Analytical ultracentrifugation and small-angle X-ray scattering reveal heparin adopts a compact, extended helix (radius of gyration RG = 1.5 nm for dp18), while HS displays bent, flexible chains (RG = 2.82 nm for dp24) [7]
  • Constrained scattering modeling shows heparin's twist angle between disaccharides is 20–40° vs. 50–70° in HS, explaining its shorter persistence length [7]

Functional Implications:

  • Anticoagulant Specificity: Heparin's 3-O-sulfated GlcNS residues enable high-affinity antithrombin III binding (K_d ~nM), whereas HS lacks consistent 3-O-sulfation [6] [9]
  • Protein Interactions: HS's flexibility supports diverse protein recognition (e.g., growth factors), while heparin's rigidity favors serine protease inhibitors [7]

Table 4: Structural Comparison of Heparin vs. Heparan Sulfate

PropertyHeparin Sodium SaltHeparan Sulfate (HS)
Sulfates/Disaccharide2.0–2.80.2–1.0
Iduronic Acid Content70–90%30–50%
GlcNS3S MotifsPresent (~10% of GlcNS)Rare (<1%)
Solution ConformationCompact helix (R_G: 1.5 nm)Bent, flexible chain (R_G: 2.8 nm)
Protein BindingSelective (coagulation factors)Promiscuous (growth factors, adhesion molecules)

Properties

CAS Number

9041-08-1

Product Name

Heparin, sodium salt

IUPAC Name

sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate

Molecular Weight

1157.89

InChI

InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1

SMILES

C1N(CN(CN1CCO)CC[O-])CCO.[Na+]

Synonyms

Heparin sodium; Ardeparin sodium; Deligoparin sodium; Minolteparin sodium

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.